

Application Notes and Protocols: Enzyme Kinetics Analysis of Mpro Inhibition by Ebsulfur

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Compound of Interest

Compound Name: *Ebsulfur*

Cat. No.: *B187126*

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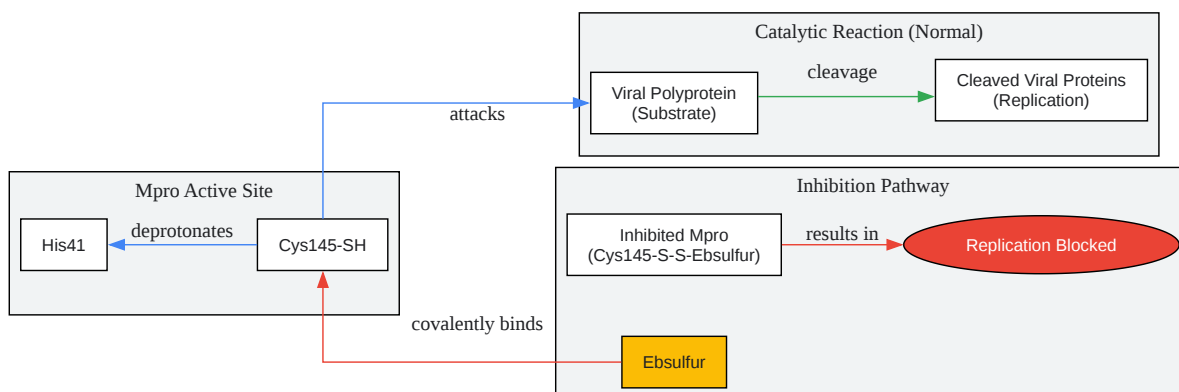
For Researchers, Scientists, and Drug Development Professionals

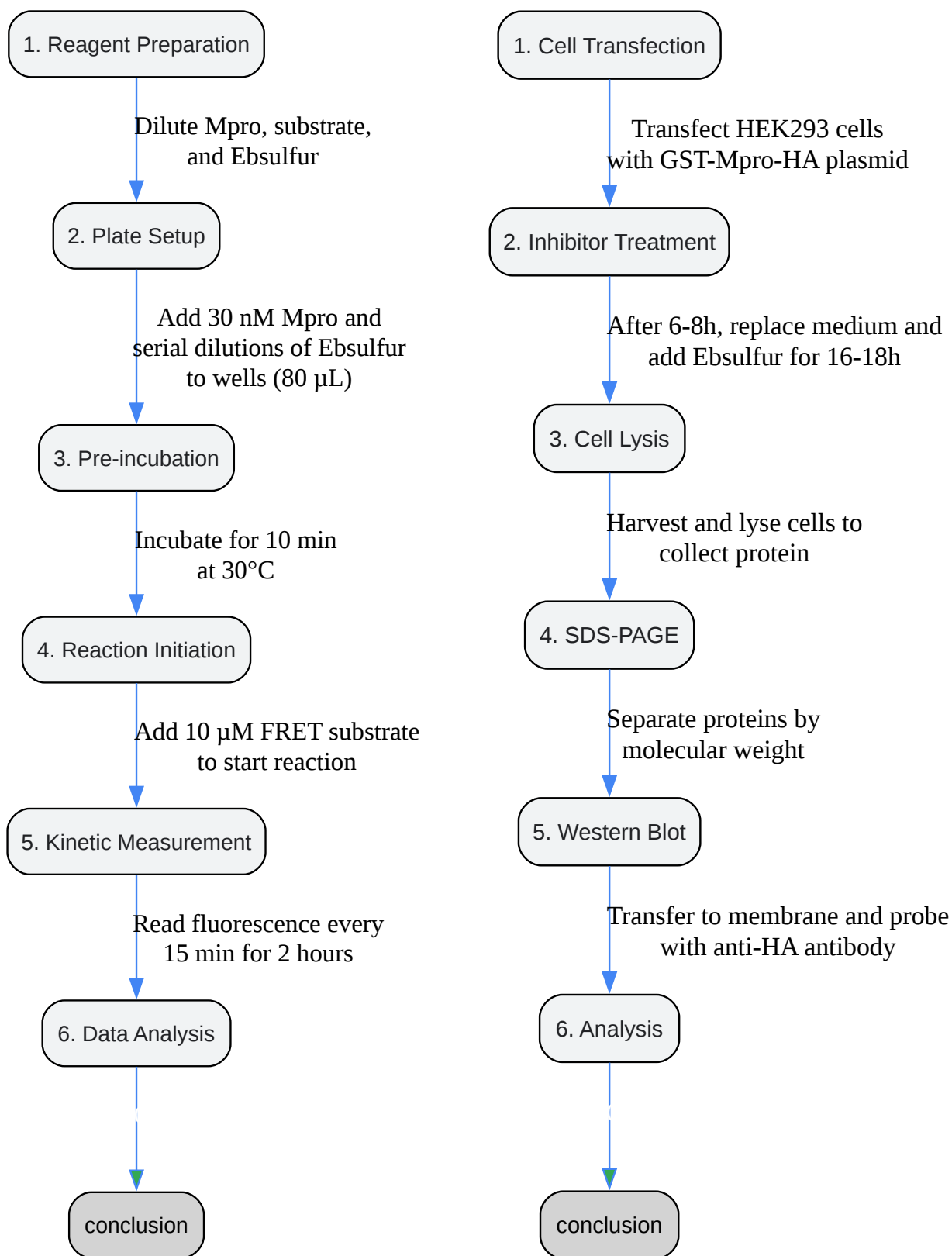
Introduction

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, processing viral polyproteins into functional units.[1] This role makes it a prime target for antiviral drug development, as its inhibition can effectively block the viral life cycle.[1] **Ebsulfur**, a sulfur analog of the organoselenium compound Ebselen, has emerged as a potent inhibitor of SARS-CoV-2 Mpro.[2][3] This document provides a detailed analysis of the enzyme kinetics of Mpro inhibition by **Ebsulfur**, including its mechanism of action, key quantitative data, and comprehensive protocols for its evaluation in biochemical and cellular assays.

Mechanism of Mpro Inhibition by Ebsulfur

Ebsulfur acts as a covalent, irreversible inhibitor of SARS-CoV-2 Mpro.[2][4] The inhibitory mechanism targets the catalytic dyad of the enzyme, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[5] The process involves the formation of a covalent bond between the sulfur atom of **Ebsulfur** and the sulfur atom of the Cys145 residue in the enzyme's active site.[2] This covalent modification blocks the active site, preventing the substrate from binding and thus inhibiting the protease's catalytic activity. Molecular docking studies suggest that **Ebsulfur** analog 2k forms an S-S bond with Cys145.[2] The inhibitory activity of **Ebsulfur** and Ebselen can be diminished by the presence of reducing agents like dithiothreitol (DTT), which suggests they are promiscuous cysteine protease inhibitors.[2][6]





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